Diuvaretin Demonstrates 4-Fold Stronger Cytotoxicity Than Its Structural Isomer Isouvaretin Against Human Leukemia HL-60 Cells
In a direct head-to-head comparison using the WST-8 tetrazolium-based colorimetric assay on human promyelocytic leukemia HL-60 cells, diuvaretin (compound 3) exhibited an IC₅₀ of 6.1 µM, representing a 4.0-fold stronger cytotoxicity than its structural isomer isouvaretin (compound 2, IC₅₀ = 24.7 µM) and a 1.5-fold improvement over the parent analog uvaretin (compound 1, IC₅₀ = 9.3 µM) [1]. The cytotoxicity rank order was diuvaretin > uvaretin ≫ isouvaretin, with the key structural determinant being the 5′-substitution pattern of the 2-hydroxybenzyl group [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human promyelocytic leukemia HL-60 cells |
|---|---|
| Target Compound Data | Diuvaretin IC₅₀ = 6.1 µM (WST-8 assay, 24 h treatment) |
| Comparator Or Baseline | Uvaretin IC₅₀ = 9.3 µM; Isouvaretin IC₅₀ = 24.7 µM |
| Quantified Difference | Diuvaretin is 1.5-fold more potent than uvaretin and 4.0-fold more potent than isouvaretin |
| Conditions | HL-60 cells, RPMI-1640 medium + 10% FBS, 24 h treatment, WST-8 colorimetric assay, DMSO ≤0.1% |
Why This Matters
For leukemia apoptosis studies, selecting isouvaretin over diuvaretin would require approximately 4-fold higher compound concentrations to achieve comparable growth inhibition, potentially introducing solvent toxicity artifacts and confounding dose-response interpretations.
- [1] Nakatani N, Ichimaru M, Moriyasu M, Kato A. Induction of apoptosis in human promyelocytic leukemia cell line HL-60 by C-benzylated dihydrochalcones, uvaretin, isouvaretin and diuvaretin. Biol Pharm Bull. 2005 Jan;28(1):83-6. doi: 10.1248/bpb.28.83. PMID: 15635168. View Source
